Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide
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Overview
Description
Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide is a synthetic compound known for its unique chemical structure and properties It features a cyclohexylcarbonyl group, a trifluoromethyl-substituted phenyl group, and a phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide typically involves multiple steps. One common approach is to start with the amino acid phenylalanine, which undergoes protection and activation steps to introduce the cyclohexylcarbonyl group. The trifluoromethyl-substituted phenyl group is then introduced through a coupling reaction, often using reagents such as trifluoromethyl iodide and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-(cyclohexylcarbonyl)-N-[4-(trifluoromethyl)phenyl]phenylalaninamide
- Nalpha-(cyclohexylcarbonyl)-N-[2-(trifluoromethyl)phenyl]phenylalaninamide
- Nalpha-(cyclohexylcarbonyl)-N-[3-(difluoromethyl)phenyl]phenylalaninamide
Uniqueness
Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable tool for studying structure-activity relationships .
Properties
Molecular Formula |
C23H25F3N2O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[1-oxo-3-phenyl-1-[3-(trifluoromethyl)anilino]propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H25F3N2O2/c24-23(25,26)18-12-7-13-19(15-18)27-22(30)20(14-16-8-3-1-4-9-16)28-21(29)17-10-5-2-6-11-17/h1,3-4,7-9,12-13,15,17,20H,2,5-6,10-11,14H2,(H,27,30)(H,28,29) |
InChI Key |
RUYKWNYEIZVJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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